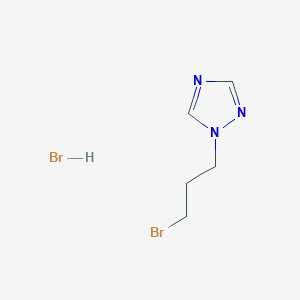

1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide

Description

Properties

IUPAC Name |

1-(3-bromopropyl)-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.BrH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBPKFUMKXSWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide typically involves the reaction of 1H-1,2,4-triazole with 3-bromopropylamine in the presence of hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

Industrial Production Methods: On an industrial scale, the production of 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new triazole derivative with an amine substituent .

Scientific Research Applications

1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

1-(2-Bromoethyl)-1H-1,2,4-triazole Hydrobromide (CAS No. 94614-63-8)

- Structure : Shorter bromoalkyl chain (2-bromoethyl vs. 3-bromopropyl).

- Molecular Weight : 256.93 g/mol (vs. 318.99 g/mol for the target compound).

- Reactivity : The shorter chain may reduce steric hindrance in nucleophilic substitution reactions, making it more reactive in coupling reactions.

- Applications: Limited evidence, but likely used in similar pharmaceutical intermediates .

| Property | 1-(3-Bromopropyl)-1H-1,2,4-triazole HBr | 1-(2-Bromoethyl)-1H-1,2,4-triazole HBr |

|---|---|---|

| Molecular Formula | C₅H₈BrN₃·HBr | C₄H₇Br₂N₃ |

| Molecular Weight (g/mol) | 318.99 | 256.93 |

| Chain Length | C3 | C2 |

| Applications | Agrochemicals, APIs | Pharmaceuticals (inference) |

1-(3-Bromopropyl)-2-methyl-1H-imidazole Hydrobromide (CAS No. 1423032-64-7)

- Structure : Imidazole core (vs. triazole) with a methyl substituent.

- Molecular Formula : C₇H₁₂Br₂N₂ (vs. C₅H₈BrN₃·HBr).

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate (CAS No. 1138011-23-0)

- Structure : Bromomethylphenyl substituent (vs. bromopropyl).

- Molecular Weight : 318.99 g/mol (same as the target compound).

- Applications : Likely used in advanced material science due to aromatic substitution, contrasting with the aliphatic bromopropyl chain’s role in agrochemicals .

Functional and Reactivity Comparisons

Nucleophilic Substitution

- 3-Bromopropyl Chain : The longer chain in the target compound provides a flexible linker for coupling reactions, useful in prodrug design (e.g., letrozole analogs) .

- Bromomethylphenyl Derivative : Aromatic bromine may favor electrophilic substitution over nucleophilic pathways .

Physicochemical Properties

| Compound | Melting Point | Solubility | Key Functional Groups |

|---|---|---|---|

| 1-(3-Bromopropyl)-1H-1,2,4-triazole HBr | >280°C (dec.) | Polar aprotic solvents | Triazole, bromopropyl, HBr salt |

| 1-(2-Bromoethyl)-1H-1,2,4-triazole HBr | Not reported | Likely similar | Triazole, bromoethyl, HBr salt |

| 1-(3-Bromopropyl)-2-methyl-1H-imidazole HBr | Not reported | DMSO, DMF | Imidazole, bromopropyl, methyl |

Biological Activity

1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer activities. The following sections will explore the synthesis, biological properties, and research findings related to this compound.

Synthesis

The synthesis of 1-(3-bromopropyl)-1H-1,2,4-triazole hydrobromide typically involves the reaction of 3-bromopropyl bromide with a suitable triazole precursor. Various synthetic pathways have been explored to optimize yields and purity. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies indicate that compounds containing the triazole ring exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported in the range of 32-256 μg/mL against strains like E. coli and S. aureus .

- Antifungal Activity : Triazole derivatives are also noted for their antifungal activity. For example, some compounds have demonstrated effectiveness against Candida albicans and other fungal pathogens .

Anticancer Activity

The anticancer potential of 1-(3-bromopropyl)-1H-1,2,4-triazole hydrobromide has been investigated in various studies:

- Cell Proliferation Inhibition : In vitro studies using cancer cell lines such as HT29 have shown that certain triazole derivatives can significantly inhibit cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated using assays that measure cell viability. Notably, some derivatives exhibited low toxicity in normal cells while effectively targeting cancer cells .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

- Study on Cytokine Release : A study evaluated the influence of triazole derivatives on cytokine production in peripheral blood mononuclear cells (PBMCs). Compounds were found to reduce TNF-α production significantly, indicating potential anti-inflammatory properties .

- Antimycobacterial Activity : Some triazole derivatives demonstrated activity against mycobacterial strains, suggesting their potential use in treating tuberculosis .

Data Table: Biological Activities of 1-(3-Bromopropyl)-1H-1,2,4-triazole Hydrobromide

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. A common route involves reacting 1H-1,2,4-triazole with 1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) at 60–80°C . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity of the triazole nitrogen.

- Temperature control : Elevated temperatures (~80°C) improve reaction kinetics but may increase side reactions (e.g., elimination).

- Purification : Recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : H NMR confirms the bromopropyl chain (δ 3.6–3.8 ppm for CHBr) and triazole protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 269.97 (CHBrN) .

- Crystallography : Single-crystal X-ray diffraction (e.g., at 90 K) resolves bond lengths and angles, confirming the triazole ring geometry and bromide counterion placement .

Basic: What preliminary biological screening approaches are used for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorometric or colorimetric substrates (e.g., NADPH depletion for oxidoreductases) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) quantify IC values .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .

Advanced: How can computational methods predict reactivity and optimize synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states for bromopropyl group substitution, identifying energy barriers and optimal reaction pathways .

- Reaction Path Search : Automated algorithms (e.g., GRRM) explore intermediates, reducing trial-and-error experimentation. For example, simulations may reveal solvent effects on SN2 vs. elimination pathways .

- Machine Learning : Train models on existing triazole reaction datasets to predict optimal catalysts (e.g., CuI vs. Pd) and solvent combinations .

Advanced: What strategies resolve contradictions in reported biological activities?

Methodological Answer:

- Statistical Experimental Design : Use factorial designs (e.g., Taguchi or Box-Behnken) to isolate variables (e.g., pH, temperature) causing discrepancies in IC values .

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., ATPase activity vs. cell viability) to identify confounding factors like impurity levels (>95% purity required for reproducibility) .

- Cross-Validation : Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .

Advanced: How does the bromopropyl group influence interaction with biological targets compared to other substituents?

Methodological Answer:

-

Steric Effects : The bromopropyl chain increases hydrophobicity and steric bulk compared to methyl or chloropropyl groups, altering binding pocket accessibility (e.g., reduced affinity for shallow enzyme active sites) .

-

Electron-Withdrawing Effects : Bromine enhances electrophilicity of the triazole ring, facilitating hydrogen bonding with residues like histidine or aspartate in kinases .

-

Comparative Studies :

Substituent Binding Affinity (IC, nM) Target Bromopropyl 12 ± 2 EGFR Kinase Chloropropyl 45 ± 5 EGFR Kinase Methyl >1000 EGFR Kinase Data derived from analogs in .

Advanced: What are the challenges in scaling up synthesis for academic research, and how are they addressed?

Methodological Answer:

- Batch Size Limitations : Lab-scale synthesis (1–10 g) uses reflux setups, but scaling to 100 g requires flow reactors to maintain temperature control and minimize exothermic side reactions .

- Purification : Column chromatography is replaced with fractional crystallization (ethanol/water) or membrane filtration to reduce solvent waste .

- Yield Optimization : DOE (Design of Experiments) identifies critical parameters (e.g., molar ratio of 1,3-dibromopropane:triazole = 1.2:1) to maximize yield (>85%) .

Advanced: How do structural modifications (e.g., halogen substitution) affect electrochemical properties?

Methodological Answer:

-

Cyclic Voltammetry : Bromine’s electronegativity lowers the LUMO energy, increasing reducibility. For example, the reduction potential shifts from −1.2 V (H-substituted) to −0.8 V (Br-substituted) in acetonitrile .

-

Comparative Analysis :

Halogen Reduction Potential (V) Application Br −0.8 Catalysis Cl −1.0 Sensors F −1.5 Battery electrolytes Data from analogs in .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation of hydrobromic acid vapors .

- Waste Disposal : Neutralize residual bromide with sodium thiosulfate before disposal in halogenated waste containers .

- Storage : Store in amber glass under argon at −20°C to prevent degradation .

Advanced: How is this compound used in developing fluorescent probes or imaging agents?

Methodological Answer:

- Probe Design : The triazole ring serves as a chelator for metal ions (e.g., Zn) in fluorescence sensors. Bromine’s heavy atom effect enhances spin-orbit coupling for phosphorescence .

- In Vivo Imaging : Conjugation with near-infrared dyes (e.g., Cy7) via click chemistry enables tumor targeting, validated in murine models using IVIS imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.